molecular formula C13H14N4O2S B2791021 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2097869-01-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide

Cat. No.: B2791021
CAS No.: 2097869-01-5
M. Wt: 290.34
InChI Key: TXYCEGILUWOWTF-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide is a fascinating compound with potential applications in various fields. Its unique structure, featuring a combination of pyridazinone and thiazole moieties, makes it an attractive candidate for scientific research, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide involves multiple steps. A typical synthetic route may start with the formation of the pyridazinone core through cyclization reactions, followed by the introduction of the cyclopropyl group using cyclopropanation techniques. Subsequently, the thiazole ring is constructed via condensation reactions with suitable thioamide precursors. Reaction conditions often include moderate temperatures and the use of specific catalysts to optimize yield and selectivity.

Industrial Production Methods: Industrial-scale production of this compound would require efficient and scalable synthetic routes. This may involve continuous flow synthesis, automated production lines, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents.

  • Reduction: : Hydrogenation of the cyclopropyl or pyridazinone moieties.

  • Substitution: : Nucleophilic or electrophilic substitutions at reactive positions on the thiazole or pyridazinone rings.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Reactions with halogenating agents or nucleophiles like amines and thiols.

Major Products Formed from These Reactions: Depending on the reaction type, major products could include sulfoxides, sulfones, reduced analogs with saturated rings, and substituted derivatives with various functional groups attached to the thiazole or pyridazinone cores.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing complex molecules.

  • Biology: : Investigating its biological activity and interaction with biomolecules.

  • Medicine: : Developing new therapeutic agents targeting specific enzymes or receptors.

  • Industry: : Potential use in materials science for creating specialized polymers or coatings.

Mechanism of Action

The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide likely involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological pathways. Detailed studies on its binding affinity and interaction kinetics would provide further insights into its mode of action.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide stands out due to its dual pharmacophore design, incorporating both pyridazinone and thiazole functionalities. This dual nature can enhance its biological activity and selectivity. Similar compounds may include:

  • Pyridazinone derivatives: : Known for their anti-inflammatory and analgesic properties.

  • Thiazole derivatives: : Used in antimicrobial and anticancer research.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12-4-3-10(9-1-2-9)16-17(12)6-5-14-13(19)11-7-20-8-15-11/h3-4,7-9H,1-2,5-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYCEGILUWOWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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